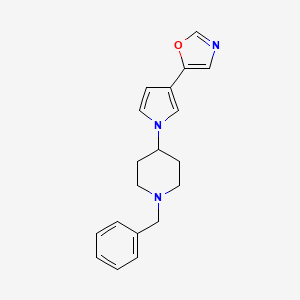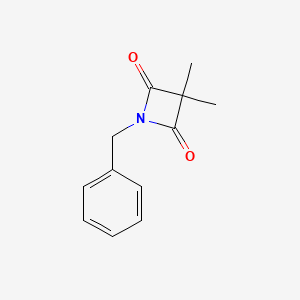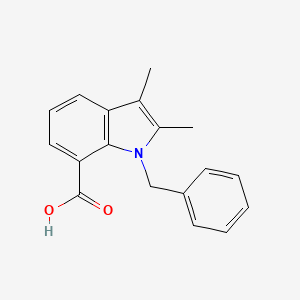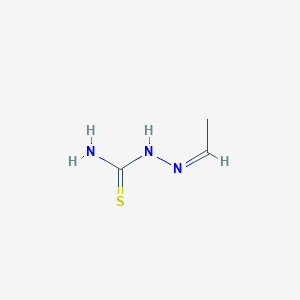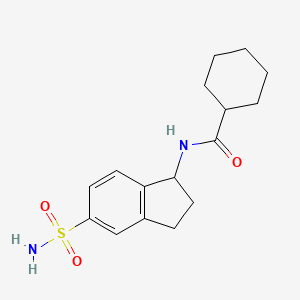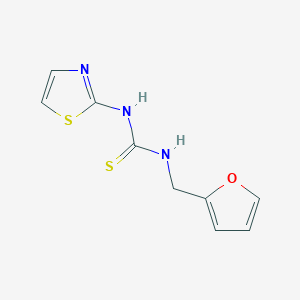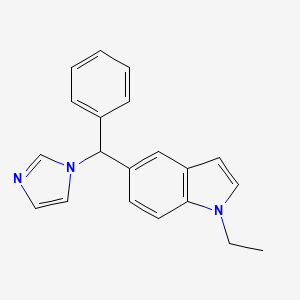
4-Amino-1-Beta-D-Glucopyranosylpyrimidin-2(1h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-D-Glucopyranosyl cytosine is a nucleoside analog that consists of a cytosine base attached to a glucopyranose sugar. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biotechnology. The unique structure of 1-D-glucopyranosyl cytosine allows it to interact with biological molecules in ways that can be harnessed for therapeutic and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-D-Glucopyranosyl cytosine can be synthesized through chemo-enzymatic methods. One common approach involves the use of glycosyltransferases, which catalyze the transfer of a glucopyranosyl group to a cytosine base. This method is advantageous due to its specificity and efficiency .
Industrial Production Methods: Industrial production of 1-D-glucopyranosyl cytosine typically involves large-scale enzymatic synthesis. Enzymes such as cyclodextrin glycosyltransferase and sucrose phosphorylase are employed to facilitate the glycosylation process. These enzymes are chosen for their ability to produce high yields of the desired product under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-D-Glucopyranosyl cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the glucopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of 1-D-glucopyranosyl cytosine, as well as various substituted analogs that retain the core structure of the compound .
Aplicaciones Científicas De Investigación
1-D-Glucopyranosyl cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1-D-glucopyranosyl cytosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to therapeutic effects .
Similar Compounds:
- 2-O-α-D-glucopyranosyl-L-ascorbic acid
- 2-O-α-D-glucosyl glycerol
- Arbutin
- α-Glucosyl hesperidin
Comparison: 1-D-Glucopyranosyl cytosine is unique in its ability to be incorporated into nucleic acids, unlike other glucopyranosyl compounds that primarily serve as antioxidants or moisturizers. This unique property makes it particularly valuable in medicinal chemistry for the development of antiviral and anticancer therapies .
Propiedades
Fórmula molecular |
C10H15N3O6 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-5-1-2-13(10(18)12-5)9-8(17)7(16)6(15)4(3-14)19-9/h1-2,4,6-9,14-17H,3H2,(H2,11,12,18)/t4-,6-,7+,8-,9-/m1/s1 |
Clave InChI |
YYUQXKHCNLFJNF-DDIGBBAMSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



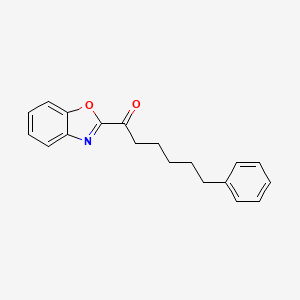
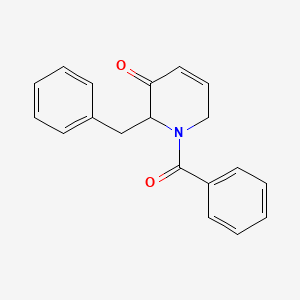

![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)



